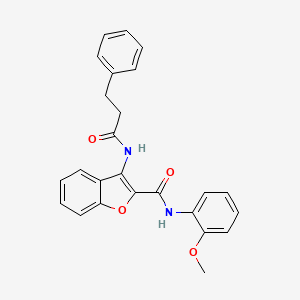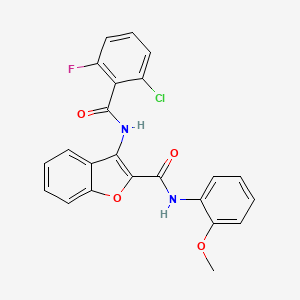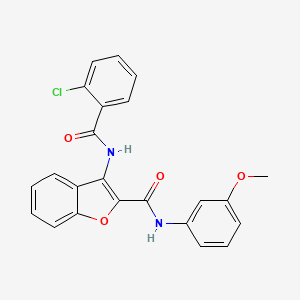
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide (MPPBFC) is a synthetic molecule belonging to a family of compounds known as benzofurans. MPPBFC is a molecule of great interest to the scientific community due to its potential applications in a variety of fields, including organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research. It has been used as a substrate in organic synthesis reactions, as a ligand in coordination chemistry, and as a tool for studying enzyme kinetics. Additionally, it has been used in the synthesis of novel drugs and in the development of new drug delivery systems. N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has also been used in the study of protein-protein interactions and in the investigation of the structure-activity relationships of bioactive compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the molecule may interact with proteins in the body and modulate their activity. Additionally, it may interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are not well understood. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain signal transduction pathways, suggesting that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is important to note that N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not a naturally occurring molecule and therefore may have unpredictable effects on biological systems. Therefore, it is important to use caution when using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments.
Direcciones Futuras
The potential applications of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are vast and the possibilities are numerous. Possible future directions include the development of novel drugs, the investigation of its potential anti-cancer properties, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide on other biological systems, such as the immune system, and to explore its potential uses in drug delivery systems.
Métodos De Síntesis
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 2-methoxyphenylboronic acid with 3-phenylpropanamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carbaldehyde. The final step involves the oxidation of the intermediate with a suitable oxidizing agent such as potassium permanganate, which yields the desired product, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIJGVPVTWZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![1,3-dimethyl-5-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489767.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)

![2-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-chromene-3-carboxamide](/img/structure/B6489808.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)

![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)